Ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a phenyl group at the 5-position, a chlorine atom at the 7-position, and an ethyl ester group at the 3-position. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-phenyl-1H-pyrazole-3-carboxylic acid with phosphoryl chloride (POCl3) to form the corresponding acid chloride. This intermediate is then reacted with ethyl alcohol in the presence of a base to yield the desired ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Oxidation and Reduction: Oxidized or reduced forms of the pyrazolo[1,5-a]pyrimidine core.
Scientific Research Applications
Ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation or cancer .
Comparison with Similar Compounds
Ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
Ethyl 5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate: Similar structure but with a methylamino group instead of a phenyl group.
Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Similar structure but with a hydroxy group instead of a chlorine atom.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C15H12ClN3O2 |
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Molecular Weight |
301.73 g/mol |
IUPAC Name |
ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C15H12ClN3O2/c1-2-21-15(20)11-9-17-19-13(16)8-12(18-14(11)19)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI Key |
OOFOIQVTOIDZLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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